molecular formula C17H10ClFN4O B2715026 4-(4-chlorophenoxy)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine CAS No. 912905-73-8

4-(4-chlorophenoxy)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B2715026
CAS No.: 912905-73-8
M. Wt: 340.74
InChI Key: PLAZJUSOLTUXSI-UHFFFAOYSA-N
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Description

4-(4-Chlorophenoxy)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidine core substituted at position 1 with a 4-fluorophenyl group and at position 4 with a 4-chlorophenoxy moiety. The pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry due to its resemblance to purine nucleotides, enabling interactions with biological targets such as kinases and receptors .

Properties

IUPAC Name

4-(4-chlorophenoxy)-1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10ClFN4O/c18-11-1-7-14(8-2-11)24-17-15-9-22-23(16(15)20-10-21-17)13-5-3-12(19)4-6-13/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLAZJUSOLTUXSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C3=C(C=N2)C(=NC=N3)OC4=CC=C(C=C4)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10ClFN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-(4-chlorophenoxy)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This step involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions.

    Formation of the pyrimidine ring: The pyrazole intermediate is then reacted with suitable amidine derivatives to form the pyrazolo[3,4-d]pyrimidine core.

    Introduction of substituents:

Industrial production methods often employ similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and green chemistry principles to minimize waste and improve efficiency .

Chemical Reactions Analysis

4-(4-chlorophenoxy)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic aromatic substitution reactions can introduce different substituents on the aromatic rings, using reagents such as sodium methoxide or potassium tert-butoxide.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

4-(4-chlorophenoxy)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(4-chlorophenoxy)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets and pathways. It is known to inhibit the activity of certain enzymes, such as tyrosine kinases, by binding to their active sites. This inhibition disrupts key signaling pathways involved in cell proliferation, survival, and apoptosis, leading to the suppression of cancer cell growth and induction of cell death. Additionally, the compound can modulate the activity of other proteins and receptors, contributing to its anti-inflammatory and antimicrobial effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Variations at Position 1

The 4-fluorophenyl group at position 1 distinguishes the target compound from analogs with other aryl or alkyl substituents:

  • 1-(4-Chlorophenyl) analogs (e.g., 1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol, ): The chloro group enhances lipophilicity but may reduce metabolic stability compared to fluorine.
  • 1-(3-Methylphenyl) derivatives (e.g., N-benzyl-1-(3-methylphenyl) analogs, ): Bulky substituents like methyl can impede target binding due to steric hindrance.
  • 1-tert-Butyl derivatives (e.g., PP2 in ): The tert-butyl group in PP2 enhances kinase selectivity (e.g., Src inhibition) but may limit solubility.

Substituent Variations at Position 4

The 4-chlorophenoxy group contrasts with other substituents at position 4:

  • Chloro or amino groups (e.g., 4-chloro-6-(chloromethyl)-1-methyl analog in ): Chloro groups are common leaving groups, enabling further functionalization. Amino groups (e.g., 4-aminopyrazolo[3,4-d]pyrimidines, ) enhance hydrogen-bonding capacity, critical for kinase inhibition.
  • Thieno[3,2-d]pyrimidine hybrids (): Fusion with thienopyrimidine introduces aromaticity and planar geometry, favoring DNA intercalation or topoisomerase inhibition.

Key Insight: The 4-chlorophenoxy group provides steric bulk and moderate electron-withdrawing effects, which may optimize binding to hydrophobic enzyme pockets while maintaining synthetic versatility .

Substituent Variations at Other Positions

  • Position 3 : Methyl groups () can shield reactive sites but reduce conformational flexibility.
  • Position 6 : Chloromethyl groups () offer sites for further derivatization, enhancing modular synthesis.

Data Tables

Table 1: Structural and Functional Comparison of Pyrazolo[3,4-d]Pyrimidine Derivatives

Compound Name Position 1 Position 4 Key Biological Activity Reference
Target Compound 4-Fluorophenyl 4-Chlorophenoxy Anticancer (predicted)
4-Chloro-1-(4-fluorophenyl)-3-methyl 4-Fluorophenyl Chloro Not reported
PP2 tert-Butyl 4-Chlorophenylamine Src kinase inhibition
Thieno[3,2-d]pyrimidine hybrid Thienopyrimidinyl 3-Phenyl Broad-spectrum activity
1-(4-Chlorobenzyl)-4-piperazinyl derivative 4-Chlorobenzyl Piperazinyl G-protein receptor modulation

Biological Activity

4-(4-Chlorophenoxy)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine (CAS Number: 912905-73-8) is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article synthesizes current research findings regarding its biological activity, including its mechanisms of action, efficacy against various cancer cell lines, and other pharmacological properties.

Chemical Structure and Properties

  • Molecular Formula : C₁₇H₁₀ClFN₄O
  • Molecular Weight : 340.7 g/mol
  • Structural Characteristics : The compound features a pyrazolo[3,4-d]pyrimidine core substituted with a chlorophenoxy and a fluorophenyl group, which may influence its biological interactions and activity.

Research indicates that pyrazolo[3,4-d]pyrimidines exhibit diverse mechanisms of action, primarily through the inhibition of various kinases and enzymes involved in cancer progression. Key mechanisms include:

  • Inhibition of Cyclin-Dependent Kinases (CDKs) : Compounds in this class have been shown to inhibit CDKs, which are crucial for cell cycle regulation.
  • Targeting Tyrosine Kinases : Inhibition of Src and FMS-like tyrosine kinase 3 (FLT3) has been documented, making these compounds potential candidates for treating leukemia and other malignancies .
  • Antioxidant Activity : Some studies suggest that pyrazolo[3,4-d]pyrimidines may exhibit antioxidant properties, contributing to their anticancer effects by reducing oxidative stress in cells .

Anticancer Activity

The compound has been evaluated against various cancer cell lines with promising results:

  • Cytotoxicity Assays : In studies involving the NCI-60 cell line panel, 4-(4-chlorophenoxy)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine demonstrated significant cytotoxic effects with GI50 values ranging from 1.17 to 18.40 μM against multiple cancer types including non-small cell lung cancer and melanoma .
Cell LineGI50 (μM)
Non-Small Cell Lung Cancer1.17 - 18.40
MelanomaNot specified
LeukemiaNot specified
Renal CancerNot specified

Case Studies

Several case studies have highlighted the efficacy of related compounds in clinical settings:

  • FLT3 Inhibition : A derivative was screened for its ability to inhibit FLT3 with an IC50 value indicative of potent activity against FLT3-dependent leukemias .
  • Antitumor Activity : In vitro studies revealed that modifications to the pyrazolo[3,4-d]pyrimidine structure led to enhanced antitumor activity by promoting apoptosis in cancer cells .

Other Pharmacological Activities

Beyond its anticancer potential, 4-(4-chlorophenoxy)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine has been investigated for other biological activities:

  • Antimicrobial Properties : Related compounds have shown antibacterial activity against various strains, indicating a broader therapeutic potential beyond oncology .
  • Enzyme Inhibition : The compound may also act as an inhibitor for enzymes such as acetylcholinesterase (AChE), which is relevant for neurodegenerative diseases .

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